2,3-Dimethylpentane is a branched-chain aliphatic hydrocarbon, one of the nine structural isomers of heptane (C7H16). In industrial and research contexts, its molecular structure is a critical determinant of its performance, particularly in applications related to internal combustion engines. Unlike its linear isomer, n-heptane, which defines the zero point of the octane rating scale, 2,3-dimethylpentane's branched structure provides significantly higher resistance to autoignition or 'knocking'. This makes it a valuable component in fuel blending and a key reference compound for studying combustion chemistry and engine performance.
While all heptane isomers share the same chemical formula (C7H16), their structural arrangements result in distinct physical and chemical properties that are not interchangeable in performance-critical applications. Substituting 2,3-dimethylpentane with its linear isomer, n-heptane, or even other branched isomers like 2,2-dimethylpentane or 3-methylhexane, leads to significant and often unacceptable changes in combustion behavior. Differences in octane rating, ignition delay, and boiling point mean that precise isomer selection is essential for achieving target fuel specifications, ensuring engine compatibility, and generating reproducible data in combustion research.
2,3-Dimethylpentane exhibits a significantly higher Research Octane Number (RON), a key measure of anti-knock performance, compared to less-branched heptane isomers. Its RON of 91 provides a substantial performance uplift over both the singly-branched 3-methylhexane (RON 65) and the linear n-heptane, which is the reference standard with a RON of 0. This high octane rating is a direct consequence of its specific di-methyl branching structure, which enhances resistance to premature ignition under load.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | 91 |
| Comparator Or Baseline | n-Heptane: 0; 3-Methylhexane: 65 |
| Quantified Difference | +26 points vs. 3-Methylhexane; +91 points vs. n-Heptane |
| Conditions | Standardized Research Octane Number (RON) testing methodology (e.g., ASTM D2699). |
A higher RON allows for the formulation of fuels that support higher engine compression ratios, leading to greater thermal efficiency and power output without engine knock.
2,3-Dimethylpentane possesses a distinct boiling point that differentiates it from other heptane isomers, a critical parameter for controlling fuel volatility and engine start performance. Its boiling point of 89.7 °C is significantly lower than that of the linear n-heptane (98.4 °C). This specific volatility profile is essential for formulating gasoline blends that meet seasonal and regional requirements for vapor pressure and cold-start capability.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 89.7 °C |
| Comparator Or Baseline | n-Heptane: 98.4 °C |
| Quantified Difference | 8.7 °C lower than n-heptane |
| Conditions | Standard atmospheric pressure. |
Selecting this isomer allows fuel blenders to precisely control the evaporation characteristics of the final product, which is crucial for engine performance, emissions control, and safe handling.
In combustion studies, increased branching in alkane structures is known to lengthen ignition delay time, a measure of resistance to autoignition. Experimental studies using rapid compression machines (RCMs) on heptane isomers show that more branched structures like the dimethylpentanes are among the least reactive (i.e., have longer ignition delays). Compared to n-heptane, which is highly reactive, 2,3-dimethylpentane's structure contributes to a longer ignition delay, providing a wider window for controlled, spark-initiated combustion and preventing engine knock.
| Evidence Dimension | Ignition Delay Time (Reactivity) |
| Target Compound Data | Longer ignition delay (less reactive) |
| Comparator Or Baseline | n-Heptane: Shorter ignition delay (more reactive) |
| Quantified Difference | Qualitatively longer; specific ms values are highly dependent on temperature and pressure. |
| Conditions | Rapid Compression Machine (RCM) experiments under controlled temperature and pressure, typically at stoichiometric fuel/air mixtures. |
For researchers modeling engine combustion or developing advanced engine technologies, using 2,3-dimethylpentane provides a model compound with predictable, low-reactivity behavior essential for validating kinetic models.
Based on its high Research Octane Number of 91, 2,3-dimethylpentane is a preferred choice as a blending component for producing high-performance gasolines, such as aviation gasoline (avgas) or racing fuels, where maximum knock resistance is required to enable high-compression engine operation.
The well-defined chemical structure and combustion properties, including its specific boiling point and high octane rating, make 2,3-dimethylpentane an ideal reference compound for calibrating test engines, validating combustion simulation models, and researching the fundamental kinetics of branched alkane oxidation.
As a key representative of di-branched alkanes, this compound is frequently included in well-characterized surrogate fuel mixtures. These mixtures are designed to mimic the behavior of complex commercial gasolines in research settings, and the inclusion of 2,3-dimethylpentane is critical for accurately representing the anti-knock and volatility properties of the target real-world fuel.
Flammable;Irritant;Health Hazard;Environmental Hazard
Alberto Bouzas, et al. Densities, Viscosities, and Refractive Indices of the Binary Systems Methyl tert-Butyl Ether + 2-Methylpentane, + 3-Methylpentane, + 2,3-Dimethylpentane, and + 2,2,4-Trimethylpentane at 298.15 K.J. Chem. Eng. Data.,2000,45(2), 331-333.
Alfonso S. Pensado, et al. Experimental Dynamic Viscosities of 2,3-Dimethylpentane up to 60 MPa and from (303.15 to 353.15) K Using a Rolling-Ball Viscometer.J. Chem. Eng. Data.,2005,50(3), 849-855.
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Sigma Aldrich: 2,3-Dimethylpentane catalog entry. Accessed on 2018-11-06.
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